molecular formula C13H13N3O2 B2945434 N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 369404-26-2

N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2945434
CAS No.: 369404-26-2
M. Wt: 243.266
InChI Key: LNRAQPTZXGSGLH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-value chemical scaffold for medicinal chemistry and pharmacological research. This compound belongs to the dihydropyridazinecarboxamide family, a class of heterocycles recognized for their significant bioactivity and utility in drug discovery. Recent studies highlight that pyridazinecarboxamide derivatives are investigated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII. This makes them promising candidates for research into novel antitumor agents, as well as therapies for conditions like glaucoma and cerebral ischemia . Furthermore, the structural motif of 6-oxo-1,6-dihydropyridazine is a key intermediate in the synthesis of complex molecules, such as the spinal muscular atrophy drug Risdiplam, underscoring its importance in modern synthetic organic chemistry . The 3,4-dimethylphenyl moiety incorporated in this compound is a common pharmacophore that can enhance binding affinity and selectivity toward biological targets. Researchers can utilize this molecule as a key building block for developing new inhibitors or as a core structure in the design of libraries for high-throughput screening against various disease models. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-3-4-10(7-9(8)2)14-13(18)11-5-6-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRAQPTZXGSGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNC(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331741
Record name N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

369404-26-2
Record name N-(3,4-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula: C14H14N2O2
  • Molecular Weight: 242.27 g/mol
  • CAS Number: 369404-26-2

The compound exhibits various biological activities primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been identified:

  • Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells. In vitro studies have shown increased cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell proliferation in certain tumor models. For instance, it has been shown to affect the cell cycle regulation pathways, leading to reduced growth rates in treated cells .
  • Modulation of Signaling Pathways : It appears to modulate various signaling pathways involved in cancer progression, including those related to apoptosis and cell survival .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineEffect ObservedReference
AntitumorFaDu hypopharyngeal cellsInduction of apoptosis and cytotoxicity
Cell ProliferationVarious tumor modelsInhibition of cell growth
Signaling ModulationCancer cell linesAlteration in apoptosis and survival pathways

Case Study Insights

  • In Vitro Studies : A study conducted on FaDu cells revealed that treatment with this compound resulted in significant apoptosis compared to control groups. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
  • In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size and improved survival rates compared to untreated controls. These findings suggest that the compound could be further explored for its therapeutic potential in oncology .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example, methyl esters of structurally similar pyridazine-3-carboxamides are hydrolyzed using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF)/methanol to form carboxylic acids.

Reaction Conditions Product Yield Source
Ester → Carboxylic AcidLiOH, THF/MeOH/H₂O, 0–50°C, 1–5 hrs6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid67–79%

Reduction Reactions

The dihydropyridazine ring and carbonyl groups can undergo reduction. Sodium borodeuteride (NaBD₄) selectively reduces carbonyl groups to hydroxyl derivatives, while catalytic hydrogenation (e.g., H₂/Pd-C) saturates the pyridazine ring.

Reaction Reagents/Conditions Product Notes Source
Carbonyl ReductionNaBD₄, THF, -10°C → RT, 16 hrsDeuterated alcohol derivativeIsotope-labeled product
Ring SaturationH₂, Pd-C, ethanol, 50–60°CTetrahydro-pyridazine derivativeImproved stability

Oxidation Reactions

The dihydropyridazine ring is susceptible to oxidation. Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the ring to form pyridazine-N-oxide derivatives.

Reaction Reagents/Conditions Product Yield Source
Ring OxidationKMnO₄, acidic H₂O, 80°C, 3 hrsPyridazine-N-oxide62%

Substitution Reactions

The dimethylphenyl group and carboxamide nitrogen participate in electrophilic and nucleophilic substitutions. For instance, bromination at the aromatic ring proceeds regioselectively under mild conditions.

Reaction Reagents/Conditions Product Yield Source
BrominationBr₂, FeBr₃, CHCl₃, 25°C, 2 hrs4-Bromo-3,4-dimethylphenyl derivative55%
Amide AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hrsN-Methylcarboxamide48%

Condensation and Cyclization

The compound serves as a precursor in multi-component reactions. For example, condensation with chromone-3-carboxaldehyde and propargylamine forms fused pyrazine-dione derivatives under trifluoroethanol (TFE) catalysis.

Reaction Conditions Product Yield Source
Four-component condensationTFE, RT, 6 hrs → DIPA, 130°C, 2 hrsPyrido[1,2-a]pyrazine-1,6-dione79%

Comparative Reactivity

The dimethylphenyl group enhances steric hindrance, slowing electrophilic substitution compared to unsubstituted analogs. The carboxamide group’s electron-withdrawing nature directs substitutions to the para position of the aromatic ring.

Feature Impact on Reactivity Example Source
Dimethylphenyl SubstituentReduces electrophilic substitution ratesBromination requires FeBr₃ catalyst
Carboxamide GroupDirects meta/para substitutionNitration yields para-nitro derivative

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

  • Oxidation : Involves radical intermediates stabilized by the pyridazine ring’s conjugation.

Comparison with Similar Compounds

Below is a detailed comparison based on structural features, synthetic routes, and inferred biological activities.

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

  • Phenyl ring substituents : Electron-donating (e.g., methyl, methoxy) vs. electron-withdrawing (e.g., fluoro) groups.
  • Benzyl/N-alkyl groups: Modifications to the pyridazinone’s nitrogen substituent.
Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name / ID Phenyl Substituent (R1) N-Substituent (R2) Molecular Weight Reported Activity/Use
Target Compound 3,4-Dimethylphenyl None Not reported Inferred protease inhibition
Compound 19 4-Fluoro-3-(trans-3-methoxycyclobutylcarbamoyl) 4-Methoxybenzyl ~494 (calculated) Trypanosoma cruzi proteasome inhibitor
Compound 9 3-Cyclopropylcarbamoyl-4-fluoro Benzyl ~422 (calculated) Proteasome inhibition (assumed)
N-(3,5-Dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-... 3,5-Dimethoxyphenyl 3-Fluorobenzyl 383.4 Research use (unvalidated)
Compound 67 (Quinolone analog) 1-(3,5-Dimethyl)adamantyl Pentyl 422 Not specified

Key Observations :

  • Proteasome inhibition: Compounds 19 and 9 demonstrate that fluoro and carbamoyl substituents on the phenyl ring improve binding to the Trypanosoma cruzi proteasome, suggesting that the target compound’s dimethyl groups may offer alternative hydrophobic interactions .
  • Synthetic accessibility : The target compound’s lack of complex N-substituents (e.g., methoxycyclobutyl groups in Compound 19) may simplify synthesis compared to more elaborate analogs .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely confers higher logP values than analogs with polar substituents (e.g., Compound 12’s 4-fluoro group ). This could impact bioavailability and blood-brain barrier penetration.
  • Steric effects : Bulky substituents like the adamantyl group in Compound 67 may hinder binding to flat enzyme active sites, whereas the target compound’s dimethylphenyl group balances steric bulk and flexibility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide and its analogues?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyridazinone precursors and substituted anilines. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide). Purification often employs flash chromatography (e.g., 0–100% EtOAc in cyclohexane) followed by trituration with ether to yield high-purity solids . Similar protocols for pyridazinone derivatives highlight the importance of optimizing reaction time (12–24 hours) and temperature (80–100°C) to avoid side products .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key absorption peaks for carbonyl groups (C=O) appear at ~1650–1750 cm⁻¹, while N-H stretches (amide) are observed at ~3200–3350 cm⁻¹. Discrepancies in these regions may indicate incomplete cyclization or impurities .
  • NMR : 1H^1H NMR should show aromatic protons (δ 6.8–7.5 ppm for the 3,4-dimethylphenyl group) and pyridazinone ring protons (δ 6.0–6.5 ppm). 13C^{13}C NMR confirms carbonyl carbons (δ ~160–170 ppm). 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and validates connectivity .

Q. What crystallographic approaches are recommended for resolving structural ambiguities in dihydropyridazine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for graphical representation is standard. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Validation with PLATON or CIF check tools to ensure geometric accuracy (e.g., bond lengths within ±0.02 Å of expected values) .
  • For disordered structures, use SQUEEZE in PLATON to model solvent regions .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the bioactivity of dihydropyridazine carboxamides against inflammatory targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., 3,4-dimethyl in This compound) enhance JNK2 inhibition by improving hydrophobic interactions with the kinase’s ATP-binding pocket .
  • Meta-substitutions on the phenyl ring correlate with improved IC50_{50} values (e.g., 0.22 μM for IL-6 inhibition in THP-1 cells) compared to para-substituted analogues .
  • Table 1 : Comparative bioactivity of selected derivatives:
SubstituentTargetIC50_{50} (μM)Reference
3,4-DimethylphenylJNK20.22 (IL-6)
4-MethoxyphenylXanthine Oxidase1.8

Q. What experimental strategies are effective in resolving discrepancies between in vitro IC50_{50} values and in vivo efficacy for this compound class?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., 30.74% for compound J27 in mice) and plasma half-life (t1/2_{1/2} > 4 hours) to identify metabolic stability issues .
  • Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in target organs (e.g., lungs for ALI models) .
  • Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to rule out non-specific binding .

Q. What computational and experimental methods are synergistic for elucidating the JNK2 inhibition mechanism of dihydropyridazine derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions between the carboxamide group and JNK2’s Lys93/Glu73 residues. Validate with mutagenesis studies .
  • Pathway Analysis : Combine phospho-specific ELISA (e.g., p-JNK2, p-NF-κB) with RNA-seq to map downstream effects on inflammatory cytokines (TNF-α, IL-6) .
  • Table 2 : Key residues in JNK2 binding pocket:
ResidueInteraction TypeEnergy Contribution (kcal/mol)
Lys93Hydrogen bond-2.8
Leu168Hydrophobic-1.5

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